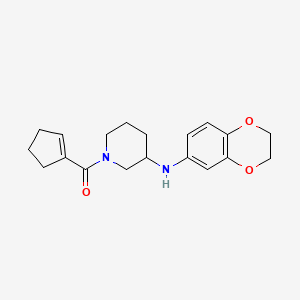![molecular formula C25H28N2O2 B6131588 2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6131588.png)
2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(1-benzyl-4-piperidinyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, commonly known as PAC-1, is a small molecule that has shown promising results in cancer research. PAC-1 has been studied extensively for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells selectively.
作用机制
The mechanism of action of PAC-1 involves the activation of procaspase-3, a proenzyme that is involved in the apoptosis pathway. PAC-1 binds to procaspase-3 and induces its activation, leading to the cleavage of downstream targets and ultimately resulting in apoptosis. PAC-1 has been shown to induce apoptosis selectively in cancer cells, making it a promising candidate for cancer treatment.
Biochemical and Physiological Effects
PAC-1 has been shown to induce apoptosis selectively in cancer cells, leading to the inhibition of tumor growth. PAC-1 has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. Additionally, PAC-1 has been shown to enhance the effectiveness of chemotherapy drugs when used in combination.
实验室实验的优点和局限性
One of the advantages of PAC-1 is its ability to induce apoptosis selectively in cancer cells, making it a promising candidate for cancer treatment. PAC-1 is also relatively easy to synthesize, making it accessible for laboratory experiments. However, one of the limitations of PAC-1 is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
For PAC-1 research include exploring its potential in combination therapy with other anticancer agents, investigating its potential as a radiosensitizer, and developing more soluble analogs. Additionally, further research is needed to understand the mechanism of action of PAC-1 and to identify biomarkers that can predict its efficacy in cancer treatment.
Conclusion
In conclusion, PAC-1 is a promising candidate for cancer treatment due to its ability to induce apoptosis selectively in cancer cells. The synthesis of PAC-1 is relatively simple, and it has been shown to inhibit tumor growth and enhance the effectiveness of chemotherapy drugs when used in combination. Future research directions for PAC-1 include exploring its potential in combination therapy, investigating its potential as a radiosensitizer, and developing more soluble analogs.
合成方法
The synthesis of PAC-1 involves the reaction of 1-benzyl-4-piperidone with cyclohexane-1,3-dione in the presence of ammonium acetate. The reaction produces PAC-1 as a yellow solid with a melting point of 175-177°C. The synthesis of PAC-1 is relatively simple and can be carried out in a laboratory setting.
科学研究应用
PAC-1 has been studied extensively for its potential as an anticancer agent. Several studies have shown that PAC-1 induces apoptosis in cancer cells selectively, making it a promising candidate for cancer treatment. PAC-1 has been shown to induce apoptosis in several cancer cell lines, including breast cancer, prostate cancer, and glioblastoma.
属性
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)iminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-24-15-21(20-9-5-2-6-10-20)16-25(29)23(24)17-26-22-11-13-27(14-12-22)18-19-7-3-1-4-8-19/h1-10,17,21-22,28H,11-16,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBFWJNMVGIRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-isopropyl-4-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6131505.png)
![N'-[4-(allyloxy)-2-hydroxybenzylidene]-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B6131512.png)
![ethyl 2-[({methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B6131514.png)
![3-(1-piperidinyl)-2,7,8,9-tetrahydro-1H-cyclopenta[4,5]pyrido[2,3-d]pyrimidin-1-one](/img/structure/B6131522.png)
![1-naphthyl{1-[(4-pyridinylthio)acetyl]-3-piperidinyl}methanone](/img/structure/B6131529.png)
![2-(1-(2,2-dimethylpropyl)-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6131539.png)
![N~1~-(4-chloro-2-methylphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B6131541.png)
methanol](/img/structure/B6131559.png)
![N-methyl-3-[(3-methyl-1-piperidinyl)carbonyl]-N-phenylbenzenesulfonamide](/img/structure/B6131574.png)

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-2-piperidinecarboxamide](/img/structure/B6131599.png)
![(2-{[4-(allyloxy)-3-iodo-5-methoxybenzylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6131602.png)

![2-[methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 2-(2-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B6131606.png)